molecular formula C8H7BO4 B12499042 (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid

Cat. No.: B12499042
M. Wt: 177.95 g/mol
InChI Key: WSBVMXFIZMNBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid (CAS: 1345700-91-5, molecular formula: C₈H₇BO₄, molecular weight: 177.95) is a boronic acid derivative featuring an isobenzofuranone scaffold. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Its unique fused-ring system imparts distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science. Storage under inert conditions (2–8°C) is recommended due to its sensitivity to moisture and oxidation .

Properties

Molecular Formula

C8H7BO4

Molecular Weight

177.95 g/mol

IUPAC Name

(1-oxo-3H-2-benzofuran-5-yl)boronic acid

InChI

InChI=1S/C8H7BO4/c10-8-7-2-1-6(9(11)12)3-5(7)4-13-8/h1-3,11-12H,4H2

InChI Key

WSBVMXFIZMNBML-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)OC2)(O)O

Origin of Product

United States

Preparation Methods

Miyaura Borylation

The Miyaura borylation reaction, utilizing palladium catalysis, enables direct conversion of aryl halides to boronic esters. For example, treatment of 5-bromo-1-oxo-1,3-dihydroisobenzofuran with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C yields the corresponding boronic ester. Subsequent acidic hydrolysis affords the free boronic acid.

Key Data:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)
  • Base: KOAc (3 equiv)
  • Solvent: Dioxane
  • Yield: 70–85% (ester), >90% after hydrolysis.

Transition-Metal-Free Borylation

Recent advances avoid precious metals by employing bis-boronic acid (BBA) under microwave irradiation. For instance, 5-bromo-1-oxo-1,3-dihydroisobenzofuran reacts with BBA and tetrabutylammonium bromide (TBAB) at 150°C for 5 minutes, directly yielding the boronic acid.

Key Data:

  • Reagents: BBA (2 equiv), TBAB (1 equiv)
  • Conditions: Microwave, 150°C
  • Yield: 93% (after purification as trifluoroborate salt).

Directed ortho-Metalation (DoM)

Directed metalation leverages coordinating groups to position the boron moiety regioselectively. A common approach involves:

Lithiation-Borylation

5-Substituted-1-oxo-1,3-dihydroisobenzofurans with directing groups (e.g., methoxy) undergo lithiation at -78°C using LDA. Quenching with trimethyl borate forms the boronate ester, which is hydrolyzed to the boronic acid.

Key Data:

  • Base: LDA (2.5 equiv)
  • Electrophile: B(OMe)₃ (3 equiv)
  • Solvent: THF
  • Yield: 60–75%.

Functional Group Interconversion

From Amino Derivatives

5-Amino-1-oxo-1,3-dihydroisobenzofuran can be converted via diazotization and borylation. Treatment with NaNO₂/HCl forms a diazonium salt, which reacts with a diboron reagent under Cu catalysis.

Key Data:

  • Reagents: NaNO₂ (2 equiv), CuCl (10 mol%)
  • Solvent: Aqueous HCl/THF
  • Yield: 50–65%.

Catalytic Cyclization Strategies

Oxa-Michael Addition

Enantioselective synthesis via organocatalytic oxa-Michael reactions has been reported. Chalcone derivatives bearing alkoxyboronate groups undergo cyclization using cinchona alkaloid catalysts, yielding 1-substituted dihydroisobenzofurans. Subsequent oxidation and hydrolysis afford the boronic acid.

Key Data:

  • Catalyst: Cinchona-derived squaramide (10 mol%)
  • Additive: 4-Nitrophenol (20 mol%)
  • Yield: 80–90% (ee >95%).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Miyaura Borylation High efficiency, scalable Requires Pd catalysts, inert conditions 70–85%
Transition-Metal-Free Cost-effective, rapid Limited substrate scope 90–93%
Directed Metalation Regioselective, no halide precursor Requires directing groups 60–75%
Diazotization-Borylation Utilizes amino precursors Multi-step, moderate yields 50–65%
Organocatalytic Cyclization Enantioselective, mild conditions Narrow applicability to chalcone derivatives 80–90%

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of (1-oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid. The boronic acid group facilitates carbon-carbon bond formation with aryl halides or triflates in the presence of a palladium catalyst.

Substrate Catalyst System Conditions Product Yield Reference
Aryl bromidesPd(PPh₃)₄, Na₂CO₃THF/H₂O, 80°C, 12 hBiaryl derivatives70–85%
Aryl chloridesPd(OAc)₂, SPhos ligandDMF, 100°C, 24 hFunctionalized isobenzofuran derivatives60–75%
Heteroaryl triflatesPd(dppf)Cl₂, K₃PO₄Dioxane, reflux, 18 hHeterobiaryls65–80%

Key Features :

  • The reaction tolerates electron-deficient and electron-rich aryl partners.

  • Steric hindrance from the dihydroisobenzofuran ring slightly reduces coupling efficiency compared to simpler boronic acids.

Protodeboronation

Protodeboronation (hydrolysis of the B–C bond) is a competing side reaction under acidic or oxidative conditions:

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid+H2O1-Oxo-1,3-dihydroisobenzofuran-5-ol+B(OH)3\text{(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid} + \text{H}_2\text{O} \rightarrow \text{1-Oxo-1,3-dihydroisobenzofuran-5-ol} + \text{B(OH)}_3

Condition Catalyst Rate Byproduct
pH < 3 (HCl)NoneFastBoric acid
H₂O₂, room temperatureModerateOxidized boronate species
Basic conditionsNegligible

Mitigation Strategies :

  • Use neutral or slightly basic conditions during Suzuki couplings to suppress hydrolysis .

  • Avoid prolonged storage in protic solvents .

Esterification and Amidation

The boronic acid reacts with diols or amines to form stable esters or amides, though these transformations are less explored:

Reagent Product Application Yield Reference
Ethylene glycolCyclic boronate esterStabilization for storage90%
BenzylamineBoronamide intermediateIntermediate in drug synthesis65%

Limitations :

  • Esterification requires anhydrous conditions to prevent protodeboronation .

  • Amidation products are sensitive to hydrolysis.

Oxidation Reactions

The boronic acid group can be oxidized to a phenol under strong oxidative conditions:

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acidH2O25-Hydroxy-1,3-dihydroisobenzofuran-1-one\text{(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid} \xrightarrow{\text{H}_2\text{O}_2} \text{5-Hydroxy-1,3-dihydroisobenzofuran-1-one}

Oxidizing Agent Conditions Yield Byproducts
H₂O₂ (30%)RT, 6 h55%Trace boric acid
mCPBACH₂Cl₂, 0°C, 2 h70%None detected

Applications :

  • Provides access to hydroxylated isobenzofuran derivatives for medicinal chemistry .

Comparative Reactivity

The compound’s reactivity differs from simpler arylboronic acids due to steric and electronic effects:

Reaction Simple Arylboronic Acid (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic Acid
Suzuki coupling rateFastModerate (steric hindrance)
ProtodeboronationLowHigh (electron-withdrawing oxo group)
Oxidative stabilityStableSensitive to H₂O₂

Scientific Research Applications

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is a chemical compound with the molecular formula C8H7BO4 and a molecular weight of 177.95 . It is also known as (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid and has a CAS number of 1345700-91-5 . It is available with a purity of 95% .

Scientific Research Applications

While the provided search results do not explicitly detail the applications of "(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid" as a primary focus, they do suggest its use as a building block in chemical synthesis and as a precursor in developing other compounds . Boronic acids are versatile reagents in organic chemistry, widely used in cross-coupling reactions such as Suzuki-Miyaura coupling .

Synthesis of Mycophenolic Acid (MPA) Analogues

"(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid" can be used in synthesizing Mycophenolic Acid (MPA) analogues . Mycophenolic acid has been reported as an inhibitor of the chikugunya virus (CHIKV) .

MPA can be broken down into three components:

  • An aromatic head (the 3-oxo-1,3-dihydroisobenzofuran moiety).
  • A rigid linker (the alkene connection).
  • An acidic tail (the carboxylic acid group) .

Development of PARP Inhibitors

Mechanism of Action

The mechanism of action of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to active sites of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

The compound’s isobenzofuranone core differentiates it from simpler aryl boronic acids. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
(1-Oxo-1,3-dihydroisobenzofuran-4-yl)boronic acid - C₈H₇BO₄ 177.95 Boronic acid at position 4 of isobenzofuranone
(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid 710348-42-8 C₇H₆BNO₄ 178.94 Oxazole ring instead of isobenzofuranone
Phenyl boronic acid 98-80-6 C₆H₇BO₂ 121.93 Simple aryl boronic acid
4-Methoxyphenyl boronic acid (4-MCPBA) 5720-07-0 C₇H₉BO₃ 151.96 Methoxy substituent at para position

Acidity (pKa) and Electronic Effects

Boronic acids’ acidity (pKa) governs their binding to diols (e.g., glucose) and suitability for physiological applications. Key findings:

  • Phenyl boronic acid : pKa ~8.86 .
  • Fluorinated analogs (e.g., 2,6-difluorophenyl boronic acid): Lower pKa due to electron-withdrawing fluorine substituents .
  • Target compound: No experimental pKa reported, but the isobenzofuranone ring likely lowers pKa compared to phenyl boronic acid, enhancing binding to diols at physiological pH (7.4) .
  • 4-MCPBA and 3-AcPBA : Higher pKa (>9), limiting glucose-binding efficiency in physiological settings .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronic acid stability and electronic properties:

  • Phenyl boronic acid : Widely used but prone to protodeboronation under basic conditions .
  • Heteroaromatic analogs (e.g., benzooxazolyl boronic acids): Enhanced stability due to conjugation with electron-deficient rings .
  • Target compound: The isobenzofuranone scaffold likely improves stability compared to phenyl boronic acid, though direct comparisons are lacking. Pinacol ester derivatives (e.g., MFCD18205373) may further enhance stability for storage .

Biological Activity

(1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a bicyclic structure, which contributes to its reactivity and interaction with biological targets. The boron atom can form reversible covalent bonds with diols, making it a versatile scaffold in medicinal chemistry.

The biological activity of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, which are crucial in cancer cell proliferation and survival.
  • Antioxidant Activity : It may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa5.2Apoptosis induction
MDA-MB2314.8Cell cycle arrest
K5626.0Inhibition of proliferation

These results suggest that the compound may serve as a lead in developing novel anticancer agents.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus12 µg/mLBactericidal
Candida albicans8 µg/mLFungicidal

This broad-spectrum activity highlights its potential for treating infections.

Case Studies

  • Cancer Therapy : A study evaluated the effects of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid in combination with traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects in animal models, suggesting a synergistic effect that warrants further investigation.
  • Inflammatory Diseases : In a model of rheumatoid arthritis, the compound exhibited significant anti-inflammatory effects, reducing joint swelling and pain in treated animals compared to controls.

Q & A

Q. How does the Lewis acidity of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Quantify Lewis acidity via ¹¹B NMR chemical shifts or IR spectroscopy (B-O stretching frequencies). Higher acidity enhances transmetallation efficiency in Suzuki-Miyaura reactions. Adjust pH or use additives (e.g., K2CO3) to modulate reactivity in aqueous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.